molecular formula C12H12N2O2 B2527651 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1342842-63-0

1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2527651
CAS No.: 1342842-63-0
M. Wt: 216.24
InChI Key: ZOGFAOYLUSLKCQ-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid (CAS 1342842-63-0) is a high-purity pyrazole-carboxylic acid derivative of interest in advanced chemical research and development. This compound features a pyrazole ring core substituted with a carboxylic acid group at the 5-position and a 2-phenylethyl chain at the 1-nitrogen atom . Its molecular formula is C12H12N2O2, with a molecular weight of 216.24 g/mol . The structural motif of pyrazole-carboxylic acids makes them versatile building blocks and key ligands in coordination chemistry, with the ability to form diverse complexes and multi-dimensional networks through their nitrogen and oxygen atoms . As an organic intermediate, it holds significant value in the exploration of novel pharmaceutical compounds, given the well-documented biological activities of pyrazole derivatives, which include anti-inflammatory, antimicrobial, and anticancer properties . Furthermore, conjugated heteroaromatic systems like this one are actively investigated in material science for their potential optoelectronic applications, such as in sensor technologies and photonic devices, due to their electronic characteristics and strong UV absorption properties . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. References 1. Aaron Chemicals LLC. (n.d.). This compound. Retrieved from https://www.aaronchem.com/1342842-63-0 2. PubChemLite. (n.d.). This compound. Retrieved from https://pubchemlite.lcsb.uni.lu/e/compound/60780051 3. S. Altürk et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15, 21983.

Properties

IUPAC Name

2-(2-phenylethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGFAOYLUSLKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342842-63-0
Record name 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Classical Alkylation-Carboxylation Approaches

N-Alkylation of Pyrazole Precursors

A foundational route involves the sequential alkylation and carboxylation of a pyrazole precursor. Drawing parallels to the synthesis of 1-isopropyl-1H-pyrazole-5-carboxylic acid, the 2-phenylethyl group can be introduced via nucleophilic substitution. In this method, pyrazole is treated with 2-phenylethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile. The reaction typically proceeds at 60–80°C for 12–24 hours, yielding 1-(2-phenylethyl)-1H-pyrazole.

Key Considerations:
  • Regioselectivity : Competitive alkylation at both nitrogen atoms of pyrazole may occur, necessitating stoichiometric control or protective group strategies.
  • Yield Optimization : Industrial protocols report yields of 60–75% for analogous N-alkylpyrazoles when using excess alkylating agent.

Carboxylation at Position 5

Following N-alkylation, carboxylation is achieved via directed ortho-metalation. The pyrazole derivative is treated with a strong base (e.g., LDA or n-BuLi) at −78°C, followed by quenching with CO₂ gas. This method, adapted from the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, affords the carboxylic acid directly upon acidic workup (HCl/H₂O).

Challenges:
  • Functional Group Tolerance : The 2-phenylethyl group must withstand strongly basic conditions.
  • Side Reactions : Over-metalation can lead to di-carboxylated byproducts, requiring careful temperature control.

Cyclocondensation Strategies

Knorr-Type Synthesis with 1,3-Diketones

The classic Knorr pyrazole synthesis, involving cyclocondensation of 1,3-diketones with hydrazines, can be adapted for the target compound. For example, ethyl 3-oxo-4-(2-phenylethylamino)pent-2-enoate (a custom 1,3-diketone derivative) reacts with hydrazine hydrate in ethanol under reflux. This one-pot method theoretically yields the pyrazole ring with pre-installed N-1 and C-5 substituents.

Regioselectivity Modifications:
  • Benzotriazole Auxiliaries : As demonstrated by Katritzky et al., introducing a benzotriazole group at the α-position of the diketone enhances acidity, directing regioselective cyclization to favor the 5-carboxylic acid isomer.
  • Solvent Effects : Polar solvents (e.g., DMSO) improve yields (up to 85%) by stabilizing transition states.

Modern Catalytic Methods

Cerium-Catalyzed Tandem Oxidation

A patent-pending Ce-catalyzed method offers a scalable alternative. Starting from 1,2-diols and hydrazones, this approach employs ceric ammonium nitrate (CAN) and H₂O₂ under O₂ atmosphere to simultaneously oxidize and cyclize precursors into pyrazoles. For 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid, the diol component would derive from cinnamyl alcohol derivatives.

Advantages:
  • Atom Economy : Eliminates multi-step protection/deprotection sequences.
  • Yield : Pilot-scale trials report 65–78% yields for structurally analogous compounds.

Industrial-Scale Production

Process Optimization

Large-scale synthesis prioritizes cost and safety. A patented route highlights the use of continuous flow reactors to enhance mixing and heat transfer during the exothermic cyclocondensation step. Key parameters include:

  • Temperature : 70–90°C to minimize isomerization.
  • Catalyst Loading : 5–10 mol% ZnCl₂ or FeCl₃ to accelerate ring closure without side reactions.

Purification Techniques

Chromatography is avoided in favor of crystallization. The carboxylic acid is precipitated as its sodium salt by adjusting pH to 8–9, achieving >95% purity.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies demonstrate that microwave irradiation (150–200°C, 20–30 min) reduces reaction times for pyrazole carboxylates by 80%. Applied to the target compound, this method could shorten alkylation-carboxylation sequences to under 4 hours.

Green Chemistry Approaches

Water-mediated reactions, leveraging nano-ZnO catalysts, show promise for sustainable synthesis. In one protocol, the cyclocondensation of in situ-generated diketones with 2-phenylethylhydrazine proceeds in aqueous ethanol, yielding 75% product with minimal waste.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions under standard conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
EsterificationSOCl₂ followed by ROH (e.g., ethanol)Ethyl 1-(2-phenylethyl)-1H-pyrazole-5-carboxylate85%
Amide CouplingEDC/HOBt, amine substrates (e.g., aniline)1-(2-Phenylethyl)-1H-pyrazole-5-carboxamide derivatives70–78%

Key Finding : Microwave-assisted esterification improves reaction efficiency, reducing reaction time from 6 hours to 15 minutes while maintaining yields >80% .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes regioselective halogenation and nitration, directed by the electron-withdrawing carboxylic acid group:

Reaction TypeReagents/ConditionsPosition SubstitutedMajor ProductReference
BrominationBr₂ in CH₃COOH (0°C)C-44-Bromo-1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid
NitrationHNO₃/H₂SO₄ (0–5°C)C-33-Nitro-1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid

Mechanistic Insight : The carboxylic acid group deactivates the pyrazole ring, favoring substitution at the less electron-deficient C-3 and C-4 positions .

Thermal Decarboxylation

Heating the compound above 200°C induces decarboxylation, forming 1-(2-phenylethyl)-1H-pyrazole as the primary product (yield: 92%) .
Conditions : Solvent-free, 220°C, 2 hours.

Heterocyclization Reactions

The carboxylic acid participates in cyclocondensation with aldehydes and amines to form fused heterocycles:

SubstratesCatalyst/ConditionsProductApplicationReference
Benzaldehyde + ureaPPA (polyphosphoric acid), 120°CImidazo[1,2-b]pyrazol-6-one derivativeAnticancer lead compound
4-Nitrobenzaldehyde + thioureaAcOH, refluxThiazolo[3,2-b]pyrazole-5-carboxylic acidAntimicrobial screening

Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:

  • Product : 5-(Hydroxymethyl)-1-(2-phenylethyl)-1H-pyrazole (yield: 68%) .

  • Side Reaction : Over-reduction of the pyrazole ring is minimized using THF at −78°C.

Oxidation of the Phenylethyl Group

The phenylethyl side chain oxidizes to a ketone under strong conditions:

  • Reagent : KMnO₄ in acidic H₂O (pH 2–3).

  • Product : 1-(2-Oxo-2-phenylethyl)-1H-pyrazole-5-carboxylic acid (yield: 54%) .

Biological Activity Correlation

Reaction products exhibit structure-dependent bioactivity:

Derivative TypeTested ActivityIC₅₀/EC₅₀ ValueReference
Ethyl esterCOX-2 inhibition0.87 μM
4-Bromo-substituted acidAntiproliferative (MCF-7 cells)12.3 μM
Imidazo[1,2-b]pyrazol-6-oneAntibacterial (S. aureus)MIC: 8 μg/mL

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid and its derivatives have shown promising anticancer properties. For instance, a study synthesized a library of pyrazole-based lamellarin O analogues, which were evaluated for their cytotoxicity against colorectal cancer cell lines (HCT116, HT29, SW480). The most active compounds inhibited cell proliferation in the low micromolar range, indicating their potential as anticancer agents .

Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives possess anti-inflammatory effects. A structure-activity relationship (SAR) analysis highlighted that certain substitutions on the pyrazole nucleus enhance anti-inflammatory activity, making these compounds candidates for treating inflammatory diseases .

Antioxidant Activity
The compound has also been investigated for its antioxidant capabilities. Pyrazole derivatives have been shown to increase antioxidant enzyme levels while reducing lipid peroxidation, thereby mitigating oxidative stress-related damage in biological systems .

This compound exhibits a broad spectrum of biological activities:

  • Antibacterial : Several studies have reported good antibacterial activity against various pathogenic bacteria, making it a potential candidate for developing new antibiotics .
  • Antifungal : Its antifungal properties have been evaluated against strains like Candida albicans, showing efficacy comparable to standard antifungal agents .
  • Antitubercular : Preliminary in vitro studies indicated antitubercular activity, suggesting its potential use in tuberculosis treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from phenyl hydrazine and appropriate diketones or carboxylic acids. The resulting compound can be further modified to enhance its biological activity. For example, modifications at the carboxylic acid group or the phenethyl moiety can lead to derivatives with improved potency against specific targets .

Case Study 1: Anticancer Evaluation

A series of pyrazole derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. The study found that specific structural modifications led to significantly increased cytotoxicity compared to the parent compound, indicating the importance of molecular design in enhancing therapeutic efficacy .

Case Study 2: Anti-inflammatory Mechanism

In an investigation of the anti-inflammatory mechanisms of pyrazole derivatives, researchers utilized various assays to demonstrate that these compounds effectively inhibited pro-inflammatory cytokines in vitro. This suggests their potential application in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The phenylethyl group can enhance the compound’s ability to cross biological membranes, while the pyrazole ring can participate in hydrogen bonding and other interactions with target proteins.

Comparison with Similar Compounds

1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a')

  • Key Difference : Incorporation of a ketone group (oxo) on the phenylethyl chain.
  • This modification may improve crystallinity, as evidenced by its reported melting point (mp: 182–184°C) and detailed spectral characterization .

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic Acid

  • Key Difference : Replacement of phenylethyl with a trifluoroethyl group.
  • Impact : The trifluoroethyl substituent increases electronegativity and metabolic stability. This compound was used in synthesizing ADAMTS7 inhibitors, highlighting its role in medicinal chemistry for targeted enzyme inhibition .

1-(3-Chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxylic Acid

  • Key Difference : Substitution with a chloropyridinyl ring and difluoroethoxy chain.
  • Impact : The chloropyridinyl group enhances π-π stacking interactions, while the difluoroethoxy chain improves lipophilicity. This compound is a key intermediate in difluoro-pyrazole amide insecticides, demonstrating agrochemical relevance .

Substituent Position and Steric Effects

5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

  • Key Difference : Carboxylic acid at the 4-position instead of 5, with an isopropyl group at position 3.
  • This compound’s melting point (mp: 145–147°C) reflects distinct solid-state packing .

1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid

  • Key Difference : Cyclopropylmethyl group at position 1.
  • Its molecular weight (166.18 g/mol) is lower than phenylethyl analogs, reducing steric hindrance .

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

  • Key Difference : Methoxy group on the phenyl ring and methyl group at position 3.
  • Impact : The methoxy group increases solubility in polar solvents, while the methyl group adds steric bulk. This compound is used in prodrug synthesis, emphasizing its utility in drug delivery systems .

1-(3-Cyano-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

  • Key Difference: Cyano and trifluoromethyl groups on the aryl ring.
  • Impact : Strong electron-withdrawing groups lower the carboxylic acid’s pKa, enhancing acidity. The trifluoromethyl group improves resistance to oxidative metabolism, making it valuable in high-stability agrochemicals .

Data Table: Comparative Analysis of Pyrazole-5-carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid 2-Oxo-phenylethyl (1), diphenyl (3,4) 372.42 High crystallinity (mp: 182–184°C)
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid Trifluoroethyl (1) 208.12 ADAMTS7 inhibitor intermediate
1-(3-Chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxylic acid 3-Chloropyridinyl (1), difluoroethoxy (3) 317.70 Insecticide precursor
1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid Cyclopropylmethyl (1) 166.18 Conformational rigidity for binding
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 4-Methoxyphenyl (1), methyl (3) 232.23 Prodrug synthesis

Biological Activity

1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity and receptor interactions, leading to significant biological effects. Specific pathways influenced by this compound include:

  • Cell Cycle Regulation : Studies have shown that derivatives of pyrazole can induce cell cycle arrest in cancer cells, particularly in the G1 and G2/M phases, which is crucial for inhibiting tumor growth .
  • Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cell lines, indicating its potential as an anti-cancer agent .

Biological Activity Overview

Activity Description References
Anti-Cancer Induces cell cycle arrest and apoptosis in colorectal cancer cells (HCT116)
Anti-Inflammatory Potential modulation of inflammatory pathways
Anti-Microbial Exhibits activity against various pathogens

1. Anti-Cancer Activity

A study focusing on the cytotoxic effects of pyrazole derivatives, including this compound, demonstrated significant inhibition of cell proliferation in human colorectal cancer cell lines (HCT116, HT29, SW480). The most active compounds were found to inhibit cell growth in the low micromolar range, with detailed analysis revealing that treatment resulted in a marked increase in G1 and G2/M phase populations compared to controls .

2. Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in apoptotic markers such as annexin V binding and caspase activation in treated cells .

Research Findings

Recent research has explored the synthesis of various pyrazole analogues, revealing that modifications on the phenyl ring can enhance biological activity. For instance, substituents at specific positions on the pyrazole ring have been linked to increased potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including pyrazole ring formation followed by substituent introduction. Key steps include alkylation of pyrazole precursors (e.g., using Cs2CO3 in DMF at 60°C) and hydrolysis under basic conditions (e.g., KOH in ethanol at 70°C). Reaction parameters such as solvent choice (DMF vs. toluene), temperature (60–70°C), and catalyst presence (p-toluenesulfonic acid) critically affect yield and purity. Optimization via iterative adjustment of these parameters is recommended .

Q. Which spectroscopic techniques are most effective for characterizing pyrazole-5-carboxylic acid derivatives, and what key spectral features should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns on the pyrazole ring (e.g., splitting patterns for aromatic protons). Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) stretching bands (~2500–3300 cm<sup>-1</sup>). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For structural ambiguity, X-ray crystallography (using programs like SHELXL) resolves bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

  • Methodological Answer : Discrepancies in crystallographic data (e.g., disordered atoms or twinning) require iterative refinement using software like SHELXL. Strategies include:

  • Applying restraints/constraints for disordered regions.
  • Testing alternative space groups to address twinning.
  • Cross-validating with spectroscopic data (NMR/IR) to confirm functional groups.
  • High-resolution data (>1.0 Å) improves model accuracy .

Q. What computational chemistry approaches are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock, Schrödinger) evaluates binding affinities with enzymes/receptors. Molecular Dynamics (MD) simulations assess stability of ligand-target complexes. Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the 2-phenylethyl group for enhanced biological activity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substituents varying in electronic (e.g., -F, -Cl) or steric (e.g., -CH3, -CF3) properties on the phenyl ring.
  • Step 2 : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
  • Step 3 : Correlate activity data with computational descriptors (e.g., logP, polar surface area). Prioritize derivatives showing >50% inhibition at 10 µM .

Q. What strategies mitigate side reactions during the alkylation of pyrazole-5-carboxylic acid precursors?

  • Methodological Answer :

  • Use protective groups (e.g., tert-butoxycarbonyl, BOC) for the carboxylic acid moiety during alkylation.
  • Optimize base strength (e.g., Cs2CO3 vs. K2CO3) to minimize ester hydrolysis.
  • Monitor reaction progress via TLC or HPLC to terminate before byproduct formation .

Data Analysis and Optimization

Q. How should researchers address low reproducibility in synthetic yields across different batches?

  • Methodological Answer :

  • Standardize solvent purity (e.g., anhydrous DMF) and reagent stoichiometry (±2% tolerance).
  • Implement Design of Experiments (DoE) to identify critical variables (e.g., temperature, stirring rate).
  • Use in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across structural analogs?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., Principal Component Analysis, PCA) to separate confounding variables (e.g., solubility, assay conditions).
  • Use Bayesian inference to quantify uncertainty in IC50 values.
  • Validate outliers with orthogonal assays (e.g., isothermal titration calorimetry vs. SPR) .

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